6-Ureidohexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

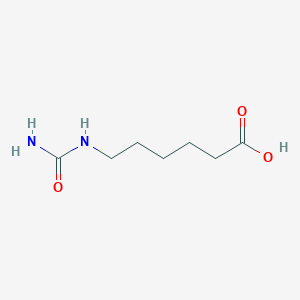

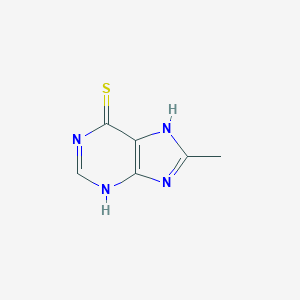

6-Ureidohexanoic acid, also known as 6-UH, is an organic compound that belongs to the family of carboxylic acids. It is a colorless, odorless, and water-soluble compound that has a molecular formula of C6H12O3. 6-UH has a wide range of applications in the field of scientific research and lab experiments. It has been used in various studies to investigate its biochemical and physiological effects on cells and tissues, as well as its mechanism of action and its advantages and limitations in lab experiments.

科学的研究の応用

Production of 6-oxohexanoic acid

6-Ureidohexanoic acid can be used in the production of 6-oxohexanoic acid. An enzymatic method has been developed for this purpose, using 6-aminohexanoic acid and an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274 . The 6-oxohexanoic acid is produced from 6-aminohexanoic acid with a 100% yield by incubation with 0.3 U of the ω-AOX and 20 U of catalase at 30 °C for 30 h in 0.1 M potassium phosphate buffer (pH 7.0) .

Synthesis of functionalized Poly(ε-caprolactone) (PCL)

6-Oxohexanoic acid, which can be produced from 6-Ureidohexanoic acid, is a promising candidate as a raw material for the synthesis of functionalized PCLs with tunable properties . These substituted PCLs exhibit tunable crystallinity, hydrophilicity, biodegradation, bioadhesion, and mechanical properties .

Production of Biobased 6-hydroxyhexanoic acid, Adipic acid and ε-caprolactone

A green route for the production of 6-carbon polymer building blocks 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone from 1,6-hexanediol, a hydrogenation product of biobased 5-hydroxymethylfurfural, has been reported . Gluconobacter oxydans oxidized 1,6-hexanediol completely to adipic acid, and selectively at pH 6–7 to 6-hydroxyhexanoic acid, which was converted to ε-caprolactone by catalytic cyclization .

Versatile Chemical Compound

6-Ureidohexanoic acid is a versatile chemical compound used in various scientific research applications. It offers a wide range of possibilities due to its complex nature and diverse properties.

作用機序

Target of Action

6-Ureidohexanoic acid is a potent and selective inhibitor for the tumor-relevant carbonic anhydrases IX and XII . Carbonic anhydrases are metalloenzymes that maintain pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton . They are involved in various physiological and pathological processes, including tumorigenesis .

Mode of Action

It is known to inhibit the activity of carbonic anhydrases ix and xii . These enzymes are overexpressed in many types of tumors and contribute to tumor growth and survival . By inhibiting these enzymes, 6-Ureidohexanoic acid may interfere with tumor growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by 6-Ureidohexanoic acid are likely related to its inhibition of carbonic anhydrases IX and XII. These enzymes play a crucial role in maintaining pH homeostasis and are involved in various biochemical pathways . .

Result of Action

The molecular and cellular effects of 6-Ureidohexanoic acid’s action are likely related to its inhibition of carbonic anhydrases IX and XII. By inhibiting these enzymes, 6-Ureidohexanoic acid may interfere with tumor growth and proliferation . .

特性

IUPAC Name |

6-(carbamoylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c8-7(12)9-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11)(H3,8,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNWWHFSEXYHKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332723 |

Source

|

| Record name | 6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ureidohexanoic acid | |

CAS RN |

1468-42-4 |

Source

|

| Record name | 6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)

![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)